Cas no 145934-65-2 (1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL-)

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with bromine and methyl groups at the 5-, 2-, and 3-positions, respectively. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The dimethyl groups contribute to steric and electronic modulation, influencing selectivity in further functionalization. Its well-defined purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents.
1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL- structure
145934-65-2 structure
Product name:1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL-
CAS No:145934-65-2
MF:C9H9BRN2
Molecular Weight:225.08516
MDL:MFCD15529311
CID:833761
PubChem ID:19392612

1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL- 化学的及び物理的性質

名前と識別子

    • 1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL-
    • 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-2,3-dimethyl-pyrrolo[2,3-b]pyridine
    • 5-BROMO-2,3-DIMETHYLPYRROLO[2,3-B]PYRIDINE
    • AB70710
    • KB-65688
    • SureCN1565081
    • MDL: MFCD15529311
    • インチ: InChI=1S/C9H9BrN2/c1-5-6(2)12-9-8(5)3-7(10)4-11-9/h3-4H,1-2H3,(H,11,12)
    • InChIKey: BWVALHHPIDZABX-UHFFFAOYSA-N
    • SMILES: CC1=C(C)NC2=C1C=C(C=N2)Br

計算された属性

  • 精确分子量: 223.99491g/mol
  • 同位素质量: 223.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 28.7Ų

1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029194658-1g
5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
145934-65-2 95%
1g
$920.00 2022-04-02
A2B Chem LLC
AE96482-100mg
5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
145934-65-2 95%
100mg
$293.00 2024-04-20
A2B Chem LLC
AE96482-1g
5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
145934-65-2 95%
1g
$1099.00 2024-04-20
1PlusChem
1P00ANPE-100mg
1H-Pyrrolo[2,3-b]pyridine, 5-broMo-2,3-diMethyl-
145934-65-2 95%
100mg
$333.00 2024-06-20
Matrix Scientific
145040-1g
5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, 95%
145934-65-2 95%
1g
$1775.00 2023-09-07
A2B Chem LLC
AE96482-250mg
5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
145934-65-2 95%
250mg
$562.00 2024-04-20
1PlusChem
1P00ANPE-1g
1H-Pyrrolo[2,3-b]pyridine, 5-broMo-2,3-diMethyl-
145934-65-2 95%
1g
$1266.00 2024-06-20
1PlusChem
1P00ANPE-250mg
1H-Pyrrolo[2,3-b]pyridine, 5-broMo-2,3-diMethyl-
145934-65-2 95%
250mg
$651.00 2024-06-20

1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL- 関連文献

1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL-に関する追加情報

Introduction to 1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL- (CAS No. 145934-65-2)

The compound 1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL- (CAS No. 145934-65-2) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This bicyclic structure, featuring a fused pyrrole and pyridine ring system with bromo and dimethyl substituents, has garnered considerable attention due to its unique chemical properties and potential applications in drug discovery.

From a structural perspective, the 1H-PYRROLO[2,3-B]PYRIDINE core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets in diverse ways. The presence of the 5-bromo and 2,3-dimethyl substituents introduces specific electronic and steric features that can be exploited to modulate binding affinity and selectivity. This makes the compound a valuable intermediate in the synthesis of novel therapeutic agents.

Recent studies have highlighted the utility of this compound in the development of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its potential as a scaffold for kinase inhibitors, where the pyrrolopyridine core provides a rigid framework conducive to binding interactions. The 5-bromo moiety serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecules with tailored pharmacological properties.

The 2,3-dimethyl substituents contribute to the steric environment of the molecule, influencing both its solubility and metabolic stability. These features are particularly important in drug design, as they can impact how the compound behaves within biological systems. Additionally, the bromine atom at position 5 offers a reactive site for introducing additional functional groups, making it an ideal precursor for generating libraries of derivatives for high-throughput screening.

In terms of synthetic methodologies, the preparation of 1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-2,3-DIMETHYL- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach involves cyclization reactions followed by halogenation and alkylation steps to introduce the desired substituents. These synthetic routes underscore the compound's accessibility and scalability for industrial applications.

The pharmaceutical industry has been particularly interested in exploring derivatives of this scaffold due to their reported biological activity. For example, modifications at the 5-bromo position have led to compounds with enhanced binding affinity to certain protein targets. Similarly, variations in the 2,3-dimethyl groups have been investigated for their impact on pharmacokinetic profiles. Such studies underscore the importance of structural optimization in developing effective therapeutics.

Advances in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict how different derivatives of 1H-PYRROLO[2,3-B]PYRIDINE, 5-bromo-2,3-dimethyl may interact with biological targets before conducting expensive wet-lab experiments. This integration of computational methods with traditional synthetic chemistry has significantly streamlined drug development pipelines.

The versatility of this compound is also reflected in its application as a building block for more complex molecules. By serving as a precursor for various functionalized derivatives, it plays a pivotal role in generating novel chemical entities with potential therapeutic value. This underscores its significance not only as a research tool but also as an industrial intermediate.

Looking ahead, ongoing research continues to uncover new applications for 1H-PYRROLO[2,3-B]PYRIDINE, 5-bromo-2,3-dimethyl and its derivatives. Emerging fields such as precision medicine and targeted therapy rely heavily on innovative molecular scaffolds like this one to develop personalized treatment strategies. The continued exploration of its pharmacological potential is likely to yield groundbreaking advancements in human health.

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